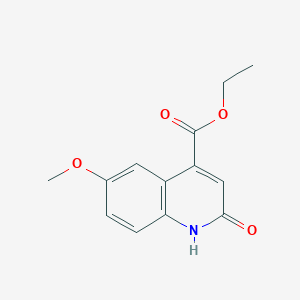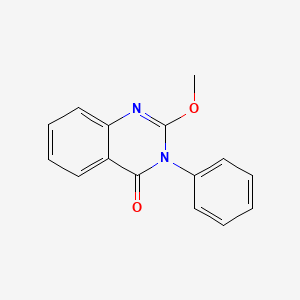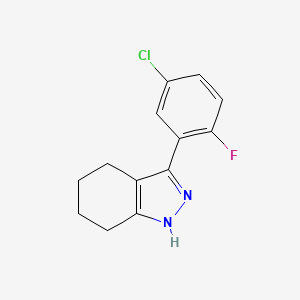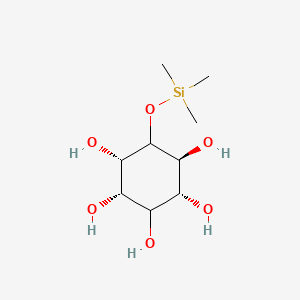
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol is a complex organic compound characterized by a cyclohexane ring substituted with five hydroxyl groups and one trimethylsilyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol typically involves the protection of hydroxyl groups followed by selective deprotection. One common method includes the use of trimethylsilyl chloride in the presence of a base such as imidazole to protect the hydroxyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer hydroxyl groups. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl ether group can enhance the compound’s stability and facilitate its transport across cell membranes. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Cyclohexane-1,2,3,4,5-pentaol: Lacks the trimethylsilyl ether group, making it less stable and more prone to oxidation.
(1S,2R,3R,4S,5S,6R)-6-Hydroxycyclohexane-1,2,3,4,5-pentaol: Similar structure but without the trimethylsilyl protection, leading to different reactivity and applications.
Uniqueness: The presence of the trimethylsilyl ether group in (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol provides enhanced stability and unique reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H20O6Si |
|---|---|
Molecular Weight |
252.34 g/mol |
IUPAC Name |
(1S,2R,4S,5S)-6-trimethylsilyloxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h4-14H,1-3H3/t4?,5-,6+,7-,8-,9?/m0/s1 |
InChI Key |
VQICWWYYZVLEBJ-VCQVLUMJSA-N |
Isomeric SMILES |
C[Si](C)(C)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(C1O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


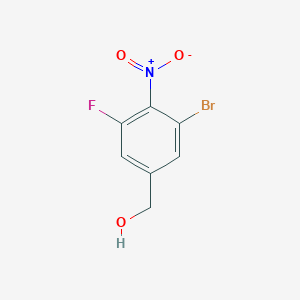
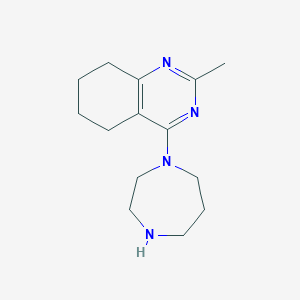
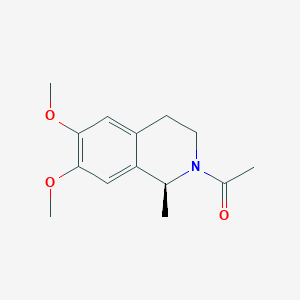
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)
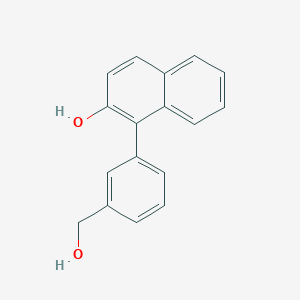


![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)
